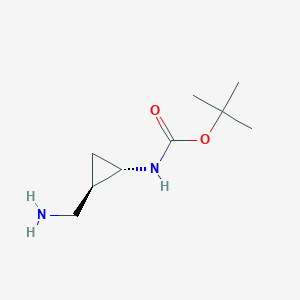
tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate: is a chemical compound that features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with an aminomethyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the aminomethyl-substituted cyclopropyl compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry techniques and continuous processing methods can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce any imines formed during oxidation back to the original aminomethyl group.
Substitution: The tert-butyl group can be substituted under acidic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or sulfuric acid, are employed for substitution reactions.
Major Products:
Oxidation: Imines, oximes.
Reduction: Amines.
Substitution: Various tert-butyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes, providing insights into enzyme function and potential therapeutic targets.
Medicine:
Drug Development: Due to its unique structure, the compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Industry:
Material Science: The compound’s reactivity and structural properties make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The cyclopropyl ring and aminomethyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
- tert-Butyl (1S,2R)-2-(hydroxymethyl)cyclopropylcarbamate
- tert-Butyl (1S,2R)-2-(methylamino)cyclopropylcarbamate
- tert-Butyl (1S,2R)-2-(ethylamino)cyclopropylcarbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclopropyl ring. While tert-butyl (1S,2R)-2-(aminomethyl)cyclopropylcarbamate has an aminomethyl group, the similar compounds have hydroxymethyl, methylamino, or ethylamino groups.
- Reactivity: The presence of different substituents affects the compound’s reactivity and the types of reactions it can undergo. For example, the hydroxymethyl derivative may undergo different oxidation reactions compared to the aminomethyl derivative.
- Applications: The unique structural features of this compound make it particularly suitable for certain applications, such as enzyme inhibition studies, where the aminomethyl group plays a crucial role in binding to the enzyme’s active site.
Properties
CAS No. |
445479-35-6 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1 |
InChI Key |
CYNGHIIXUHRJOA-RQJHMYQMSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CN |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


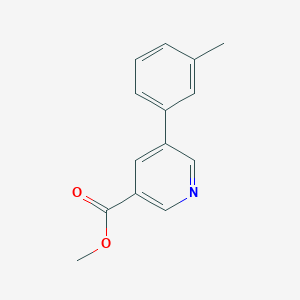
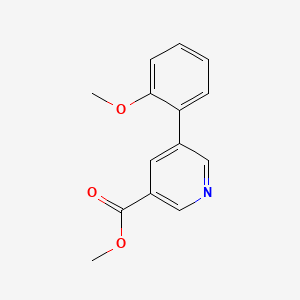
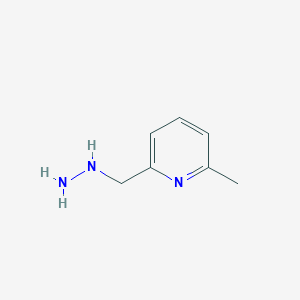
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethanamine](/img/structure/B1629509.png)
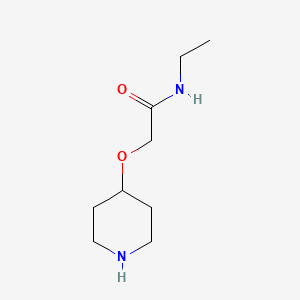
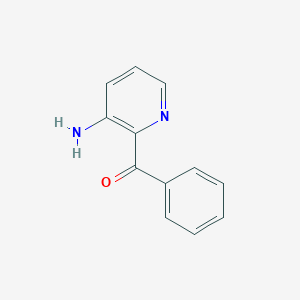
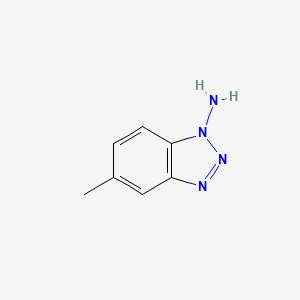
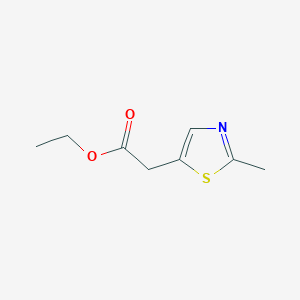
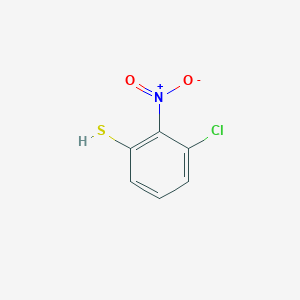
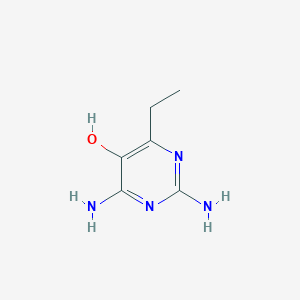
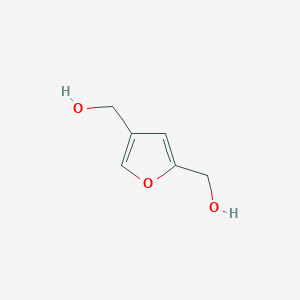
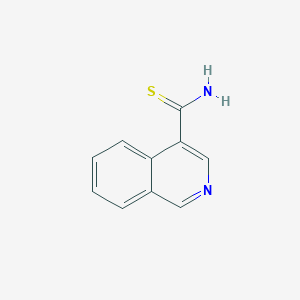
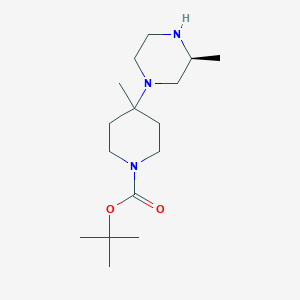
![2-Phenylbenzo[J]fluoranthene](/img/structure/B1629528.png)
